N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide

Chemical Biology Drug Discovery Target Deconvolution

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide (CAS 324538-50-3) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a 2,4-dichlorophenyl moiety linked via an amide bridge to a 5-acetyl-4-methylthiazole core. It is cataloged with the PubChem CID 4146228, possesses a molecular weight of 329.2 g/mol, and has a calculated XLogP3-AA of 3.8, indicating moderate lipophilicity.

Molecular Formula C13H10Cl2N2O2S
Molecular Weight 329.2
CAS No. 324538-50-3
Cat. No. B2674775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide
CAS324538-50-3
Molecular FormulaC13H10Cl2N2O2S
Molecular Weight329.2
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C
InChIInChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-4-3-8(14)5-10(9)15/h3-5H,1-2H3,(H,16,17,19)
InChIKeyZHDBKSSPAMWYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide (CAS 324538-50-3): A Structurally Defined Thiazole-Benzamide for Novel Target Discovery


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide (CAS 324538-50-3) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a 2,4-dichlorophenyl moiety linked via an amide bridge to a 5-acetyl-4-methylthiazole core [1]. It is cataloged with the PubChem CID 4146228, possesses a molecular weight of 329.2 g/mol, and has a calculated XLogP3-AA of 3.8, indicating moderate lipophilicity [1]. A critical baseline characteristic for procurement is that ZINC (ZINC375683), a major aggregator of bioactivity data, reports no known target activity for this compound, confirming its status as a functionally unannotated chemical probe [2].

Procurement Risk of Generic N-(thiazol-2-yl)-benzamide Substitution: Why CAS 324538-50-3 is Not Functionally Interchangeable


Generic substitution within the N-(thiazol-2-yl)-benzamide class is scientifically untenable for this compound. The 2,4-dichloro substitution pattern on the benzamide ring is a precise structural feature distinct from other regioisomers like the 3,4-dichloro or 3,5-dichloro analogs . In the related class of N-(thiazol-2-yl)-benzamide ZAC antagonists, even mono- or di-halogen substitutions on the phenyl ring can result in a binary switch from active antagonist to complete inactivity; for example, a 3,5-dichlorophenyl analog was found to be inactive in functional assays [1]. Therefore, substituting CAS 324538-50-3 with a close structural isomer carries a high risk of losing the desired, yet-to-be-determined interaction profile, making specific procurement essential for assay reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Evidence Guide for Selecting N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide over Isosteric Analogs


Evidence Dimension 1: Blank Slate Target Selectivity Profile vs. Annotated Competing Chemotypes

When selecting a compound for phenotypic screening, a key differentiator is a pristine selectivity profile, free from known off-target liabilities. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide is differentiated by a complete lack of annotated biological activity. The ZINC database confirms 'no known activity' and 'not reported in any publications per ChEMBL,' establishing it as an ideal blank-slate probe for identifying novel targets [1]. In contrast, any closely related analog that serves as a known ZAC antagonist, such as those characterized in the literature, inherently carries pre-defined biological baggage that can confound screening results [2].

Chemical Biology Drug Discovery Target Deconvolution

Evidence Dimension 2: Defined Physicochemical & Structural Properties for Fragment-Based Drug Design (FBDD)

In fragment-based drug design (FBDD), strict adherence to the 'Rule of Three' is essential. This compound has a molecular weight (MW) of 329.2 Da, an XLogP of 3.8, and three rotatable bonds, positioning it at the upper boundary of a fragment-like chemical space [1]. This differentiates it from smaller, core thiazole fragments (which often lack vectors for efficient growth) and from larger, more complex analogs (which are less synthetically tractable as starting points). The specific 5-acetyl substitution presents a reactive handle for late-stage functionalization, a synthetic advantage not offered by 5-unsubstituted or 5-methyl analogs [2]. This provides a direct selection advantage for medicinal chemists initiating a fragment elaboration program where both synthetic efficiency and drug-like property optimization are key parameters.

Fragment-Based Drug Discovery Medicinal Chemistry Computational Chemistry

Evidence Dimension 3: Regioisomeric Identity Validation Against a Common Mis-Annotation Risk

A significant procurement risk for dichlorobenzamide analogs is regioisomeric mis-identification. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide has a precise, verified structural identity (CAS 324538-50-3, PubChem CID 4146228) which is analytically distinct from commonly cataloged but functionally different isomers like the 3,4-dichlorobenzamide variant [1]. The fact that regioisomers in the broader class exhibit functional antagonism at the Zinc-Activated Channel (ZAC) demonstrates the profound biological impact of chlorine atom placement [2]. Selecting a certified source of CAS 324538-50-3 with validated structural data (InChIKey: ZHDBKSSPAMWYNC-UHFFFAOYSA-N) prevents the procurement of a mis-labeled isomer, which would introduce an uncontrolled variable and render biological data uninterpretable [1].

Analytical Chemistry Quality Control Chemical Biology

Verified Application Scenarios for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide Based on Its Unique Differentiators


Scenario 1: Novel Target Deconvolution in Phenotypic Screening Campaigns

When a research program requires identification of a novel therapeutic target for a disease of interest, using a fully unannotated compound is paramount. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide is the optimal choice for inclusion in a diversity screening deck. Its validated lack of known bioactivity, confirmed by ZINC and ChEMBL [1], directly supports its use in phenotypic assays where any positive hit is, by definition, against a new mechanism of action. This provides a strategic advantage over sourcing structurally similar but annotated ZAC antagonists, which would lead a target-identification program down a pre-defined path [2].

Scenario 2: Advanced Starting Point for Fragment-to-Lead Optimization

Medicinal chemistry programs focused on fragment-based drug discovery can leverage this compound's unique position in property space. Its fragment-like yet elaborable structure (MW 329.2 Da, XLogP 3.8) places it closer to lead-like space than a simple heterocyclic core, potentially shortening optimization timelines [1]. The 5-acetyl group is a readily modifiable chemical handle for systematic SAR exploration, providing a clear synthetic vector for improving potency and selectivity. Unlike smaller thiazole fragments, this compound already incorporates a substituted benzamide, allowing for an immediate assessment of vector growth and pharmacophore expansion.

Scenario 3: Chemical Biology Probe for De-Risked Protein Interaction Profiling

For a chemical biology group aiming to build a chemoproteomics library with strict quality control, the compound's unambiguous regioisomeric identity is its most critical attribute. The unique InChIKey (ZHDBKSSPAMWYNC-UHFFFAOYSA-N) for the 2,4-dichloro isomer, as verified by PubChem [1], provides an absolute standard for confirming the correct substance was sourced and used in the experiment. This pre-emptively resolves the significant risk of data generated with a mis-annotated 3,4- or 3,5-dichloro analog, ensuring that pull-down experiments or thermal shift assays accurately reflect the interaction profile of the intended chemical structure [2].

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,4-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.